6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring, the introduction of the ethoxycarbonyl and methyl groups, and the coupling with the cyclohexene ring. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Functional Groups: The ethoxycarbonyl and methyl groups can be introduced through esterification and alkylation reactions, respectively.
Coupling with Cyclohexene Ring: This step may involve Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
6-{[3-(Methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
6-{[3-(Carboxy)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxy group instead of an ethoxycarbonyl group.
Uniqueness
The uniqueness of 6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties
Properties
CAS No. |
524926-45-2 |
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Molecular Formula |
C16H19NO5S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-[(3-ethoxycarbonyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H19NO5S/c1-3-22-16(21)12-8-9(2)23-14(12)17-13(18)10-6-4-5-7-11(10)15(19)20/h4-5,8,10-11H,3,6-7H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
CZSTXXFUQGCNDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
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